3-Butyl-1-(4-(1-pyrrolidinyl)-2-butynyl)-2,4(1H,3H)-quinazolinedione oxalate
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Overview
Description
3-Butyl-1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinazoline-2,4(1H,3H)-dione oxalate is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and an oxalate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)quinazoline-2,4(1H,3H)-dione oxalate typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides.
Attachment of the Pyrrolidine Ring: This can be done through nucleophilic substitution reactions.
Formation of the But-2-yn-1-yl Linker: This step may involve Sonogashira coupling reactions.
Oxalate Formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group.
Reduction: Reduction reactions can occur at the quinazoline core.
Substitution: Nucleoph
Properties
CAS No. |
23905-28-4 |
---|---|
Molecular Formula |
C22H27N3O6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-butyl-1-(4-pyrrolidin-1-ylbut-2-ynyl)quinazoline-2,4-dione;oxalic acid |
InChI |
InChI=1S/C20H25N3O2.C2H2O4/c1-2-3-15-23-19(24)17-10-4-5-11-18(17)22(20(23)25)16-9-8-14-21-12-6-7-13-21;3-1(4)2(5)6/h4-5,10-11H,2-3,6-7,12-16H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
MEEVSMWTMNABRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC#CCN3CCCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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